molecular formula C11H9ClN2O2 B1356457 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide CAS No. 946755-57-3

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide

Cat. No.: B1356457
CAS No.: 946755-57-3
M. Wt: 236.65 g/mol
InChI Key: WOPQBASOFVWSAO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide typically involves the chloromethylation of a quinoline derivative. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl group on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The quinoline core can also interact with DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(chloromethyl)-4-oxo-1H-quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-5-7-4-10(15)8-3-6(11(13)16)1-2-9(8)14-7/h1-4H,5H2,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPQBASOFVWSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)C=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589832
Record name 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946755-57-3
Record name 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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